molecular formula C15H19NO2S2 B13371340 2,3,4,5-tetramethyl-N-(2-thienylmethyl)benzenesulfonamide

2,3,4,5-tetramethyl-N-(2-thienylmethyl)benzenesulfonamide

Cat. No.: B13371340
M. Wt: 309.5 g/mol
InChI Key: NNRJBBMILUIEFA-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethyl-N-(2-thienylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H19NO2S2. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with four methyl groups and a thienylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetramethyl-N-(2-thienylmethyl)benzenesulfonamide typically involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetramethyl-N-(2-thienylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5-Tetramethyl-N-(2-thienylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetramethyl-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetramethyl-N-(2-thienylmethyl)benzenesulfonamide is unique due to the combination of the tetramethyl-substituted benzene ring and the thienylmethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19NO2S2

Molecular Weight

309.5 g/mol

IUPAC Name

2,3,4,5-tetramethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H19NO2S2/c1-10-8-15(13(4)12(3)11(10)2)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3

InChI Key

NNRJBBMILUIEFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CS2

Origin of Product

United States

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